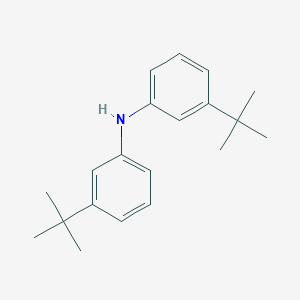

Bis(3-(tert-butyl)phenyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H27N |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-tert-butyl-N-(3-tert-butylphenyl)aniline |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-9-7-11-17(13-15)21-18-12-8-10-16(14-18)20(4,5)6/h7-14,21H,1-6H3 |

InChI Key |

KHNPQCFQKCRNKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC(=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(tert-butyl)phenyl)amine typically involves the reaction of 3-(tert-butyl)aniline with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(3-(tert-butyl)phenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amine derivatives with different substituents.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenylamines, depending on the specific reagents and conditions used .

Scientific Research Applications

Materials Science

Polymeric Applications:

Bis(3-(tert-butyl)phenyl)amine is utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polyimides has been studied for improving thermal stability and mechanical properties. For instance, a study demonstrated that polyimides synthesized with this compound exhibited enhanced thermal resistance compared to traditional polyimides, making them suitable for aerospace applications .

Conductive Polymers:

The compound has also been explored in the development of conductive polymers. Its ability to enhance charge transport properties has led to its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into polymer matrices significantly improves electrical conductivity and device efficiency .

Pharmaceutical Applications

Drug Development:

In pharmaceutical chemistry, this compound derivatives have shown promise as potential drug candidates. Studies have indicated that modifications of this compound can lead to molecules with anti-inflammatory and anticancer properties. For example, certain derivatives were synthesized and evaluated for their inhibitory effects on specific cancer cell lines, showing significant cytotoxic activity .

Enzyme Inhibition:

Research has highlighted the compound's potential as an enzyme inhibitor. Kinetic studies revealed that derivatives of this compound can effectively inhibit human acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's . The structural analysis of these interactions provides insights into designing more potent inhibitors.

Catalysis

Catalytic Applications:

The compound serves as a ligand in various catalytic processes, particularly in transition metal catalysis. Its steric and electronic properties make it an excellent candidate for stabilizing metal complexes used in reactions such as cross-coupling and oxidation reactions. For instance, rhodium complexes of this compound have been synthesized and tested for their effectiveness in catalyzing carbon-carbon bond formation reactions .

Sustainable Chemistry:

In the context of green chemistry, this compound has been investigated for its role in facilitating environmentally friendly reactions. Its use in catalyzing reactions under mild conditions reduces the need for harsh reagents and solvents, aligning with sustainable practices in chemical manufacturing .

Case Studies

Mechanism of Action

The mechanism of action of Bis(3-(tert-butyl)phenyl)amine involves its interaction with molecular targets through its amine group and phenyl rings. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles .

Comparison with Similar Compounds

Triphenylamine (C₆H₅)₃N

- Structure : Three phenyl groups attached to a nitrogen atom.

- Molecular Weight : 245.32 g/mol .

- Physical Properties : Solid at room temperature; soluble in organic solvents (e.g., toluene, dichloromethane) but insoluble in water.

- Basicity : Weakly basic due to delocalization of the nitrogen lone pair into the aromatic rings.

- Applications : Widely used in organic light-emitting diodes (OLEDs) and charge-transport materials .

- Safety : Classified as a skin and eye irritant (H315, H319) .

Comparison with Target Compound :

- However, its basicity may be further diminished due to the electron-donating tert-butyl groups.

Bis(3-biphenylyl)amine (C₁₂H₁₁N)

- Structure : Two biphenyl groups attached to a nitrogen atom.

- Molecular Weight : 241.31 g/mol (estimated).

- Physical Properties: Colorless to light yellow crystalline powder; soluble in organic solvents (e.g., ethanol, chloroform) but poorly soluble in water .

- Applications : Likely used as a precursor in organic synthesis or polymer additives.

Comparison with Target Compound :

- The biphenyl groups in Bis(3-biphenylyl)amine create a larger aromatic system, enhancing π-π stacking interactions, which could favor applications in conductive polymers. In contrast, the tert-butyl groups in Bis(3-(tert-butyl)phenyl)amine may disrupt such interactions but improve solubility in non-polar media.

Diisopentylamine (C₁₀H₂₃N)

- Structure : Branched aliphatic amine with two 3-methylbutyl groups.

- Molecular Weight : 157.30 g/mol .

- Physical Properties : Clear, colorless to light yellow liquid; boiling point 121–122°C at 13.3 kPa; density 0.77 g/cm³ .

- Basicity : Stronger basicity than aromatic amines due to the absence of electron-withdrawing groups.

- Applications : Intermediate in organic synthesis (e.g., surfactants, corrosion inhibitors) .

Comparison with Target Compound :

- This compound’s aromatic structure results in significantly lower basicity compared to aliphatic amines like Diisopentylamine. Its solid-state structure and thermal stability may also differ due to steric effects from tert-butyl groups.

N-Alkyl-3-Aminophenyl Amines (e.g., EP 1 171 127 B1 Compounds)

- Structure : Aryl-substituted amines with olefinic or alkyl side chains.

- Example: (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine .

- Applications : Used in pharmaceuticals or agrochemicals due to their functionalized aromatic cores.

Comparison with Target Compound :

- This compound lacks reactive side chains, making it less versatile in drug design but more thermally stable for industrial applications.

Data Table: Key Properties of Compared Compounds

Biological Activity

Bis(3-(tert-butyl)phenyl)amine is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 266.38 g/mol

- Structure : The compound consists of two 3-(tert-butyl)phenyl groups linked by an amine (-NH-) group.

Mechanisms of Biological Activity

Research indicates that this compound may exert various biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. For instance, derivatives of phenylamines have demonstrated competitive inhibition against AChE, suggesting a potential for neuroprotective applications .

- Antimicrobial Properties : Compounds related to this compound have exhibited antimicrobial activity against various pathogens. For example, triazole derivatives with similar structural motifs showed significant activity against Bacillus subtilis, indicating that modifications in the phenyl ring can enhance antimicrobial properties .

- Anticancer Activity : Some studies have reported that phenolic compounds related to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

- Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl rings significantly affect the compound's biological activity. For example, the introduction of electron-withdrawing groups enhances the inhibitory potency against AChE and other targets .

- Chain Length and Branching : Variations in the alkyl groups attached to the phenyl rings can alter solubility and bioavailability, impacting overall efficacy.

Case Studies

- Inhibition Studies : In a study investigating the inhibition of AChE by fluorinated acetophenone derivatives, it was found that similar structural motifs could lead to significant inhibition rates, with IC values indicating effective binding affinities .

- Antimicrobial Testing : Research involving novel 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives demonstrated enhanced antimicrobial activity against Bacillus subtilis, suggesting that modifications in the phenolic structure can yield potent antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.